1-Hydroxy-N-(isoquinolin-4-yl)naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-N-(isoquinolin-4-yl)naphthalene-2-carboxamide is a complex organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of a hydroxy group, an isoquinoline moiety, and a naphthalene ring
Preparation Methods
The synthesis of 1-Hydroxy-N-(isoquinolin-4-yl)naphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Naphthalene-2-carboxylic Acid: This can be achieved through the oxidation of naphthalene using potassium permanganate.
Amidation Reaction: The naphthalene-2-carboxylic acid is then reacted with isoquinoline-4-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Hydroxy-N-(isoquinolin-4-yl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Coupling Reactions: The isoquinoline moiety can participate in coupling reactions with halogenated compounds in the presence of palladium catalysts.
Common reagents and conditions used in these reactions include acidic or basic environments, transition metal catalysts, and organic solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used but can include quinone derivatives, substituted naphthalenes, and various amine derivatives.
Scientific Research Applications
1-Hydroxy-N-(isoquinolin-4-yl)naphthalene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an inhibitor of certain enzymes and as a fluorescent probe for biological imaging.
Medicine: Research has explored its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-Hydroxy-N-(isoquinolin-4-yl)naphthalene-2-carboxamide exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer research, where it may inhibit enzymes involved in cell division.
DNA Interaction: It can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death.
Fluorescence: The compound’s fluorescent properties allow it to be used as a probe in imaging studies, where it can bind to specific biomolecules and emit light upon excitation.
Comparison with Similar Compounds
1-Hydroxy-N-(isoquinolin-4-yl)naphthalene-2-carboxamide can be compared with other similar compounds, such as:
1-Hydroxy-N-phenylnaphthalene-2-carboxamide: This compound has a phenyl group instead of an isoquinoline moiety, leading to different chemical and biological properties.
Naphthalene-2-carboxamide Derivatives: Various derivatives with different substituents on the naphthalene ring can exhibit unique reactivity and applications.
Isoquinoline Derivatives: Compounds with different substituents on the isoquinoline ring can have varying biological activities and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
63210-54-8 |
---|---|
Molecular Formula |
C20H14N2O2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
1-hydroxy-N-isoquinolin-4-ylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C20H14N2O2/c23-19-16-8-4-1-5-13(16)9-10-17(19)20(24)22-18-12-21-11-14-6-2-3-7-15(14)18/h1-12,23H,(H,22,24) |
InChI Key |
AUKBDUCFDZLSHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CN=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.